molecular formula C19H13N5O2S2 B2382491 N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-71-1

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2382491
CAS RN: 892730-71-1
M. Wt: 407.47
InChI Key: OTROWFOEGUTIFL-UHFFFAOYSA-N
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Description

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a thienotriazolopyrimidine derivative that has shown promising results in scientific research.

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amines have been studied for their potential as serotonin 5-HT6 receptor antagonists. These compounds demonstrated significant binding affinity and inhibition of functional cellular responses to serotonin, indicating their potential in treating conditions related to serotonin dysregulation (Ivachtchenko et al., 2010).

Antimicrobial Activity

Some derivatives of this compound class have shown promising antimicrobial activity. Research has synthesized and evaluated various substituted tricyclic compounds for their antibacterial and antifungal properties against organisms like Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Aspergillus niger (Mittal et al., 2011).

Kinase Inhibition and Antitumor Activity

These compounds have been explored for their potential as kinase inhibitors and their antitumor activity. Some derivatives have been synthesized and evaluated against various cancer cell lines, showing significant antiproliferative activity and potential as lead compounds in cancer therapy (Shaaban et al., 2011).

Analgesic and Anti-inflammatory Effects

Research into the analgesic and anti-inflammatory effects of fused heterocyclic ring systems incorporating phenylsulfonyl moiety, such as in N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, has indicated significant activity in this area. These compounds were compared to reference drugs and demonstrated notable efficacy (Shaaban et al., 2008).

HIV-1 Replication Inhibition

Interestingly, a class of thieno[3,2-d]pyrimidine compounds, closely related to this compound, has been identified as potent HIV-1 replication inhibitors. This discovery opens avenues for further exploration in antiviral therapy (Kim et al., 2014).

properties

IUPAC Name

10-(benzenesulfonyl)-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROWFOEGUTIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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